molecular formula C15H19BO3 B1401280 4,4,5,5-Tetramethyl-2-(3-methylbenzofuran-5-yl)-1,3,2-dioxaborolane CAS No. 1396753-10-8

4,4,5,5-Tetramethyl-2-(3-methylbenzofuran-5-yl)-1,3,2-dioxaborolane

Cat. No. B1401280
M. Wt: 258.12 g/mol
InChI Key: SCAAEXDNWAKJPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,4,5,5-Tetramethyl-2-(3-methylbenzofuran-5-yl)-1,3,2-dioxaborolane (hereafter referred to as TMBF-Dioxaborolane) is a chemical compound that has been studied for its potential applications in scientific research. It is an organoboron compound, which is composed of four methyl groups, a benzofuran moiety, and a boron atom. TMBF-Dioxaborolane has been found to be a useful reagent in organic synthesis due to its ability to act as a catalyst in a variety of reactions. Additionally, it has been studied for its potential use in biochemical and physiological research.

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis and Crystal Structure Studies : Studies have reported the synthesis of various derivatives of this compound and analyzed their crystal structures. For instance, Li and Wang (2016) synthesized the compound by reacting 1-(hex-1-yn-1-yl­oxy)-3-methyl­benzene with 4,4,5,5-tetra­methyl-1,3,2-dioxaborolane and studied its molecular and crystal structures (Li & Wang, 2016). Similarly, Wu et al. (2021) synthesized related compounds and characterized them using various spectroscopic techniques, including FT-IR, NMR, and X-ray diffraction (Wu et al., 2021).

  • Density Functional Theory (DFT) Studies : The molecular structures of these compounds have been further calculated and analyzed using DFT. These studies help in understanding the electronic properties and molecular conformations of the compound (Liao et al., 2022).

Applications in Material Science and Organic Synthesis

  • Synthesis of Boron-Containing Stilbene Derivatives : Das et al. (2015) synthesized novel derivatives of this compound, exploring their potential in the synthesis of boron-capped polyenes, which are useful in new materials for technologies like Liquid Crystal Displays (LCDs) (Das et al., 2015).

  • Development of New Building Blocks for Silicon-Based Drugs and Odorants : In a study by Büttner et al. (2007), a derivative of this compound was used as a building block for synthesizing biologically active silicon-containing compounds, demonstrating its utility in medicinal chemistry (Büttner et al., 2007).

  • Organic Solar Cell Applications : Meena et al. (2018) explored the use of derivatives of this compound in the synthesis of low bandgap polymers for organic solar cell applications, highlighting its relevance in renewable energy technologies (Meena et al., 2018).

properties

IUPAC Name

4,4,5,5-tetramethyl-2-(3-methyl-1-benzofuran-5-yl)-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19BO3/c1-10-9-17-13-7-6-11(8-12(10)13)16-18-14(2,3)15(4,5)19-16/h6-9H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCAAEXDNWAKJPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)OC=C3C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4,5,5-Tetramethyl-2-(3-methylbenzofuran-5-yl)-1,3,2-dioxaborolane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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